H-Gly-Arg-AMC hydrochloride

Description

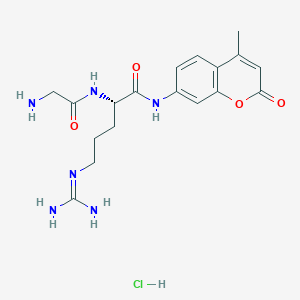

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4.ClH/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21;/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22);1H/t13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBDQPURBLGAHN-ZOWNYOTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Interaction and Catalytic Mechanisms of H Gly Arg Amc Hydrochloride

Substrate Specificity Profiling of H-Gly-Arg-AMC Hydrochloride

The interaction between a protease and its substrate is a highly specific event, governed by the complementary shapes and chemical properties of the enzyme's active site and the substrate's amino acid sequence. H-Gly-Arg-AMC is designed to probe the specificity of proteases that recognize and cleave at arginine residues.

Proteolytic Cleavage Preferences at the Arginine Residue (P1 Site)

The arginine residue in H-Gly-Arg-AMC occupies the P1 position, which is the amino acid immediately N-terminal to the scissile bond. The preference of a protease for arginine at this site is a key determinant of its substrate specificity. Trypsin-like serine proteases, for example, are characterized by their ability to cleave C-terminal to basic amino acid residues such as arginine and lysine (B10760008). nih.gov The positively charged guanidinium (B1211019) group of the arginine side chain is a critical feature for recognition by these enzymes.

Cathepsin C, a lysosomal cysteine protease, also demonstrates a strong preference for substrates with a P1 arginine. nih.gov Kinetic studies have shown that H-Gly-Arg-AMC is an excellent substrate for cathepsin C, exhibiting high catalytic efficiency. The table below presents the kinetic parameters for the hydrolysis of H-Gly-Arg-AMC by cathepsin C, highlighting its favorable interaction with the enzyme.

Table 1: Kinetic Parameters of H-Gly-Arg-AMC Hydrolysis by Cathepsin C

| Enzyme | kcat (s⁻¹) | kcat/Kₐ (μM⁻¹s⁻¹) |

|---|---|---|

| Cathepsin C | 255 ± 6 | 1.6 ± 0.09 |

Analysis of Enzyme S1 Pocket Interactions

The specificity of a protease for a particular P1 residue is largely determined by the structure and chemical environment of its S1 pocket, a subsite within the active site that accommodates the P1 side chain. purdue.edu In trypsin-like proteases, the S1 pocket is typically deep and contains a negatively charged residue, such as aspartate, at its base. nih.gov This aspartate residue forms a salt bridge with the positively charged guanidinium group of the P1 arginine, anchoring the substrate in the correct orientation for catalysis.

In the case of cathepsin C, the S1 subsite is located on the surface of the enzyme and is exposed to the solvent. researchgate.net Its large size can accommodate bulky and hydrophobic amino acid residues. researchgate.net The interaction is further stabilized by the carboxylic group of Asp1, which is part of an exclusion domain unique to cathepsin C, controlling the entry of the substrate's N-terminal amino group into the S2 binding pocket. rsc.org This structural arrangement facilitates the precise positioning of the Gly-Arg dipeptide for subsequent cleavage.

Comparative Analysis with Analogs Bearing Alternative Amino Acid Substitutions

To further understand the substrate specificity of enzymes that cleave H-Gly-Arg-AMC, a comparative analysis with analogs containing different amino acids at the P1 and P2 positions is insightful. Studies on cathepsin C have revealed that the identity of the P1 amino acid is a major determinant of the catalytic rate. nih.gov

The following table compares the kinetic parameters of H-Gly-Arg-AMC with several of its analogs for hydrolysis by cathepsin C. The data clearly demonstrates the superior catalytic efficiency when arginine is at the P1 position. Substitution of arginine with other amino acids, such as tyrosine or isoleucine, leads to a significant decrease in both kcat and kcat/Kₐ values, underscoring the enzyme's strong preference for a basic residue at this site. nih.govacs.org

Table 2: Comparative Kinetic Parameters of H-Gly-Arg-AMC and its Analogs with Cathepsin C

| Substrate (P2-P1-AMC) | kcat (s⁻¹) | kcat/Kₐ (μM⁻¹s⁻¹) |

|---|---|---|

| Gly-Arg-AMC | 255 ± 6 | 1.6 ± 0.09 |

| Ser-Tyr-AMC | 25 ± 0.5 | 5.3 ± 0.5 |

| Gly-Tyr-AMC | 28 ± 1 | 0.49 ± 0.07 |

| Gly-Ile-AMC | 0.33 ± 0.02 | 0.0015 ± 0.0001 |

Elucidation of the Enzymatic Hydrolysis Mechanism

The enzymatic hydrolysis of H-Gly-Arg-AMC involves a series of steps, beginning with the initial binding of the substrate to the enzyme's active site, followed by the catalytic cleavage of the peptide bond and the release of the fluorescent AMC product.

Molecular Recognition and Substrate Binding Dynamics at the Enzyme Active Site

The initial interaction between the enzyme and H-Gly-Arg-AMC is driven by a combination of electrostatic and hydrophobic interactions. As previously mentioned, the positively charged arginine at the P1 position is a key recognition element for enzymes like trypsin and cathepsin C. In cathepsin C, the N-terminal amino group of the glycine (B1666218) (P2) is positioned by the Asp1 residue of the exclusion domain. rsc.org

Once the initial binding occurs, a conformational change in the enzyme may take place to achieve a more precise fit, a concept known as the induced-fit model. This repositioning ensures that the scissile bond between the arginine and the AMC moiety is correctly oriented with respect to the catalytic residues in the active site. For cysteine proteases like cathepsin C, the active site contains a catalytic dyad or triad, typically involving a cysteine residue that acts as the nucleophile to attack the carbonyl carbon of the scissile peptide bond.

Catalytic Release Kinetics of the 7-Amino-4-methylcoumarin (B1665955) (AMC) Fluorophore

Following the nucleophilic attack by the active site cysteine, a tetrahedral intermediate is formed. The breakdown of this intermediate leads to the cleavage of the Arg-AMC bond and the formation of an acyl-enzyme intermediate, with the Gly-Arg dipeptide covalently attached to the enzyme. The AMC molecule, now protonated by a residue of the catalytic site, is released. The subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme and releases the dipeptide product, completing the catalytic cycle.

The rate of AMC release can be monitored in real-time by measuring the increase in fluorescence. Pre-steady-state kinetic analysis of H-Gly-Arg-AMC hydrolysis by cathepsin C reveals an extremely fast pre-steady-state rate, exceeding 400 s⁻¹. nih.gov This indicates that the initial steps of substrate binding and acylation are very rapid. nih.govacs.org

Table 3: Pre-steady-state Kinetic Parameters for AMC Release from Dipeptide-AMC Substrates by Cathepsin C

| Substrate | Pre-steady-state Rate (s⁻¹) | Kinetic Profile |

|---|---|---|

| H-Gly-Arg-AMC | >400 | Immeasurable pre-steady-state kinetics |

| Gly-Tyr-AMC | 490 | Single-exponential burst |

| Ser-Tyr-AMC | 390 | Single-exponential burst |

The rapid catalytic release of the AMC fluorophore upon enzymatic cleavage makes this compound a highly sensitive and reliable substrate for the continuous monitoring of the activity of proteases that exhibit a specificity for arginine at the P1 position.

Principles of Fluorescence Generation Upon Substrate Cleavage

The utility of this compound as a tool in enzymatic assays is fundamentally based on its identity as a fluorogenic substrate. This classification signifies that the molecule is not fluorescent, or exhibits very low fluorescence, in its intact state but is chemically altered by enzymatic activity to produce a highly fluorescent product. The generation of this fluorescent signal is directly proportional to the rate of substrate cleavage, thereby providing a real-time measurement of enzyme activity.

The core principle behind this fluorescence generation lies in the chemical structure of the substrate, which links the dipeptide Glycyl-Arginine to a 7-amino-4-methylcoumarin (AMC) molecule via an amide bond. evitachem.com In this conjugated form, the electronic properties of the coumarin (B35378) ring system are altered by the attached peptide. The nitrogen atom of the amino group is part of an amide linkage, which results in a significant quenching of its potential fluorescence. iris-biotech.de The intact substrate, H-Gly-Arg-AMC, possesses excitation and emission wavelengths that are shorter and fluoresces very weakly, with reported values around 330 nm for excitation and 390 nm for emission. iris-biotech.de

The enzymatic interaction, as previously described, culminates in the catalytic hydrolysis of the scissile amide bond between the C-terminus of the arginine residue and the amino group of the AMC moiety. This cleavage event liberates the AMC molecule as free 7-amino-4-methylcoumarin.

The release of the AMC amine is the critical step for fluorescence generation. glpbio.com Once freed from the quenching effect of the peptide chain, the electronic configuration of the coumarin derivative changes dramatically. The free amino group on the coumarin ring acts as a powerful electron-donating group, which significantly increases the quantum yield of the molecule. This liberated AMC is a highly fluorescent compound, absorbing light at a higher wavelength and emitting a strong fluorescent signal. iris-biotech.de This process results in a substantial increase in fluorescence intensity—by a factor of approximately 700—and a notable red-shift in the absorbance and emission spectra. iris-biotech.de The fluorescence of the free AMC product can be readily detected and quantified using a spectrofluorometer, with typical excitation and emission maxima in the ranges of 340–360 nm and 440–460 nm, respectively. glpbio.comcaymanchem.combertin-bioreagent.comlabscoop.com

This direct relationship between enzymatic cleavage and the appearance of a fluorescent signal allows for sensitive and continuous monitoring of enzyme kinetics. The rate of increase in fluorescence intensity is a direct measure of the rate of the enzymatic reaction.

Interactive Data Table: Optical Properties of AMC Moiety Before and After Cleavage

The following table summarizes the distinct fluorescence properties of the 7-amino-4-methylcoumarin (AMC) group when it is part of the intact H-Gly-Arg-AMC substrate versus its state as a free molecule following enzymatic cleavage.

| State of AMC Moiety | Form | Fluorescence Level | Excitation Maxima (nm) | Emission Maxima (nm) |

| Before Cleavage | Peptide-conjugated (Amide) | Very Low / Quenched | ~330 | ~390 |

| After Cleavage | Free AMC (Amine) | High | 340 - 360 | 440 - 460 |

Methodological Applications of H Gly Arg Amc Hydrochloride in Enzyme Assays

Design and Optimization of Fluorometric Enzyme Assays

The versatility of H-Gly-Arg-AMC hydrochloride allows for its use in both continuous and endpoint assay formats, each offering distinct advantages depending on the experimental objective.

Continuous kinetic assays involve monitoring the increase in fluorescence over time, providing real-time measurement of enzyme velocity. This format is particularly useful for detailed kinetic studies, including the determination of Michaelis-Menten constants (Km and Vmax). nih.gov In a typical continuous assay, the this compound substrate is mixed with the enzyme, and fluorescence is measured at regular intervals using a fluorescence plate reader. igem.org The initial rate of the reaction, determined from the linear phase of the fluorescence curve, is directly proportional to the enzyme's activity under the specified conditions. nih.gov This approach allows for the rapid assessment of enzyme kinetics and the effects of inhibitors or activators on enzyme function.

Endpoint assays involve measuring fluorescence at a single time point after the enzymatic reaction has been allowed to proceed for a defined period. This method is well-suited for high-throughput screening (HTS) applications where a large number of samples need to be analyzed. The reaction is initiated by the addition of the enzyme to the substrate and incubated for a specific duration. Subsequently, the reaction is stopped, often by the addition of a chemical agent that denatures the enzyme, and the final fluorescence is measured. While less detailed than kinetic assays, endpoint measurements provide a robust and straightforward method for comparing enzyme activities across multiple samples.

The composition of the assay buffer and the reaction conditions are critical for optimal enzyme activity and reliable results. A typical assay buffer for use with this compound includes a buffering agent to maintain a stable pH, salts to control ionic strength, and potentially other additives to enhance enzyme stability or activity. For instance, a common buffer might contain Tris-HCl at a pH of 7.4, with the addition of salts like NaCl, MgCl₂, and CaCl₂. igem.org Other components can include detergents such as Triton X-100 or Brij-35 to prevent non-specific binding and improve solubility, and a small percentage of dimethyl sulfoxide (B87167) (DMSO) to dissolve the substrate and other compounds. mdpi.comigem.org The optimal temperature and pH for the assay will depend on the specific enzyme being studied. nih.gov

| Component | Typical Concentration Range | Purpose |

| Buffer (e.g., Tris-HCl, HEPES) | 25-100 mM | Maintain stable pH |

| NaCl | 100-150 mM | Adjust ionic strength |

| CaCl₂ | 0-10 mM | Divalent cation, often required for enzyme activity |

| Detergent (e.g., Tween-20, Brij-35) | 0.01% (v/v) | Prevent aggregation and non-specific binding |

| DMSO | 1-5% (v/v) | Solubilize substrate and other compounds |

Quantitative Assessment of Enzyme Activity

A key advantage of using this compound is the ability to quantify enzyme activity in standardized units.

Enzyme activity is typically expressed in enzyme units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions. nih.govsigmaaldrich.com In the context of AMC-based assays, this translates to the amount of enzyme required to release one micromole of AMC from the this compound substrate per minute. The specific activity of an enzyme, another important parameter, is the activity per milligram of total protein (μmol min⁻¹mg⁻¹) and provides a measure of enzyme purity. sigmaaldrich.com

To accurately quantify enzyme activity, the measured relative fluorescence units (RFU) must be converted into the concentration of the released product (AMC). This is achieved by generating a standard curve using known concentrations of free AMC. igem.orgresearchgate.netnih.gov A series of AMC dilutions are prepared, and their fluorescence is measured under the same conditions as the enzyme assay. igem.org The resulting data of RFU versus AMC concentration are plotted to generate a linear regression equation (y = mx + c), where 'y' is the RFU, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept. researchgate.net This equation can then be used to convert the RFU values obtained in the enzyme assay into the concentration of AMC produced. researchgate.netnih.gov

The rate of the enzymatic reaction is then calculated by dividing the concentration of AMC produced by the reaction time. This rate can be used to determine the enzyme units.

Example of an AMC Standard Curve:

| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |

| 0 | 50 |

| 10 | 550 |

| 20 | 1050 |

| 30 | 1550 |

| 40 | 2050 |

| 50 | 2550 |

From this data, a linear equation can be derived, for instance, RFU = 50 * [AMC] + 50. This equation would then be used to calculate the concentration of AMC released in an enzymatic reaction based on the measured RFU.

High-Throughput Screening (HTS) Methodologies Utilizing this compound

The fluorogenic substrate this compound is a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying modulators of proteases, such as cathepsin C. stanford.edubmglabtech.comncsu.edu The enzymatic cleavage of the substrate releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), providing a readily detectable signal that can be quantified to determine enzyme activity. stanford.edubmglabtech.comncsu.edu The principles of HTS involve the rapid, automated testing of large numbers of compounds, and the use of this compound is well-suited to this approach due to the simplicity and sensitivity of fluorescence-based assays. beckman.com

Automation Strategies for Liquid Handling and Microplate Integration

Automation is a critical component of HTS, enabling the processing of thousands of samples in a timely and reproducible manner. beckman.com In the context of assays utilizing this compound, automated liquid handling systems are employed for precise and accurate dispensing of reagents, enzymes, and library compounds into microplates. microlit.us

Key Automation Components:

Automated Liquid Handlers: Instruments such as the Hamilton Microlab® STAR™ and Biomek workstations from Beckman Coulter are utilized for various liquid handling tasks, including serial dilutions, reagent addition, and compound transfers. beckman.comhamiltoncompany.comnih.gov These systems can be programmed to handle different plate formats and complex pipetting protocols, which is essential for HTS workflows. hamiltoncompany.com

Acoustic Liquid Handlers: For transferring very small volumes of compounds, often in the nanoliter range, acoustic dispensers like the Beckman Echo 655 are employed. stanford.edu This technology uses sound energy to eject droplets of liquid from a source plate to a destination assay plate without physical contact, minimizing waste and the risk of cross-contamination. stanford.edu

Microplate Dispensers: For the rapid addition of common reagents, such as the this compound substrate or buffer solutions, to entire plates, bulk reagent dispensers like the Thermo Scientific Multidrop Combi are used. stanford.edu

Robotic Arms and Plate Stackers: To facilitate walk-away automation, robotic arms, such as the Spinnaker 3, are integrated with liquid handlers, plate readers, and incubators. stanford.edu These arms shuttle microplates between different instruments, and plate stackers or hotels provide storage for a large number of plates, enabling unattended operation for extended periods. stanford.edu

Integrated Systems: A fully automated HTS system will often integrate multiple components, including liquid handlers, plate readers, incubators, and plate washers, all controlled by scheduling software. stanford.edubeckman.com This integration ensures a seamless workflow from compound addition to final data acquisition. stanford.edu

Interactive Table: Examples of Automated Liquid Handling Systems for HTS

| Instrument | Type | Key Features | Application in H-Gly-Arg-AMC Assays |

| Hamilton Microlab® STAR™ | Air Displacement Pipettor | High-precision pipetting, versatile deck layout, customizable protocols. | Dispensing of H-Gly-Arg-AMC, enzyme solutions, and test compounds. |

| Beckman Coulter Biomek Series | Air/Positive Displacement | Scalable for different throughput needs, integration capabilities. | Automated serial dilutions of compounds and reagent additions. |

| Beckman Echo 655 | Acoustic Dispenser | Nanoliter volume transfers, non-contact dispensing, direct dilution from source plates. | Transfer of library compounds to assay plates, hit picking. |

| Thermo Scientific Multidrop Combi | Bulk Reagent Dispenser | Rapid dispensing to various microplate formats (96, 384, 1536-well). | Addition of substrate and buffer solutions to all wells of a plate simultaneously. |

Miniaturization Techniques for Screening Large Compound Libraries

Miniaturization of enzyme assays is a key strategy in HTS to reduce costs, conserve valuable reagents and compounds, and increase throughput. nih.gov Assays using this compound can be adapted to high-density microplate formats, such as 384- and 1536-well plates. microlit.usnih.gov

The move from traditional 96-well plates to 384- and 1536-well formats significantly reduces the required volume of reagents per well. youtube.comyoutube.com For example, a typical assay in a 96-well plate might have a volume of 100-200 µL, while a 384-well assay could be 20-50 µL, and a 1536-well assay as low as 3-10 µL. nih.govyoutube.comyoutube.com This reduction in volume directly translates to lower consumption of the this compound substrate, the enzyme, and the compounds from the screening library.

Challenges and Solutions in Miniaturization:

Liquid Handling Precision: Dispensing small volumes accurately and precisely becomes more challenging in miniaturized formats. The use of specialized liquid handlers, such as acoustic dispensers, is often necessary for 1536-well plates. stanford.edu

Evaporation: The smaller volumes in high-density plates are more susceptible to evaporation, especially at the edges of the plate (the "edge effect"). This can be mitigated by using plate lids, maintaining a humidified environment in incubators, and using specialized plate washers for cell-based assays. nih.gov

Signal Detection: As the assay volume decreases, the signal intensity may also decrease. Therefore, sensitive microplate readers are required to detect the fluorescence signal from the cleaved AMC. bmglabtech.comrevvity.com

Interactive Table: Comparison of Microplate Formats for HTS

| Plate Format | Typical Well Volume | Number of Wells | Advantages | Disadvantages |

| 96-well | 100-200 µL | 96 | Easy to handle manually, less sensitive to evaporation. | Lower throughput, higher reagent consumption. |

| 384-well | 20-50 µL | 384 | Higher throughput, reduced reagent costs. | Requires automated liquid handling, more prone to evaporation. nih.gov |

| 1536-well | 3-10 µL | 1536 | Very high throughput, significant cost savings. nih.gov | Requires specialized instrumentation, increased potential for edge effects and other artifacts. nih.gov |

Advanced Data Analysis and Hit Identification in High-Throughput Formats

The large datasets generated from HTS campaigns require sophisticated data analysis methods to ensure the quality of the data and to reliably identify "hits" – compounds that exhibit the desired activity. researchgate.net

Data Analysis Workflow:

Raw Data Acquisition: Fluorescence intensity is measured over time using a microplate reader, such as the VICTOR Kira™ multimode reader or instruments from BMG LABTECH. bmglabtech.comrevvity.com

Data Normalization: To account for variability between plates and wells, the raw data is typically normalized. uzh.ch A common method is controls-based normalization, where the activity in each well is expressed as a percentage of the activity of positive and negative controls on the same plate. uzh.ch

Quality Control: The quality of each assay plate is assessed using statistical parameters. The Z-factor (or Z'-factor) is a widely used metric that reflects the dynamic range of the assay and the variability of the signals. ncsu.edunih.gov A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS. ncsu.edu

Hit Selection: A threshold is set to identify compounds that produce a significant change in enzyme activity. This can be based on a certain percentage of inhibition or activation, or on a statistical measure such as the Z-score, which indicates how many standard deviations a compound's activity is from the mean of the control samples. semanticscholar.org

Hit Confirmation and Prioritization: Initial hits are typically re-tested to confirm their activity. Further experiments, such as dose-response curves to determine the potency (e.g., IC50) of the compound, are then performed on the confirmed hits. nih.gov

Interactive Table: Key Statistical Parameters in HTS Data Analysis

| Parameter | Formula | Interpretation | Application in H-Gly-Arg-AMC Assays |

| Z'-factor | 1 - (3σp + 3σn) / |μp - μn| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control) | Measures the statistical effect size of the assay. A value > 0.5 indicates a robust assay. nih.govncsu.edu | To validate the quality and reproducibility of the this compound assay before and during the HTS campaign. |

| Z-score | (x - μ) / σ (where x is the value of the sample, μ is the mean of the population, and σ is the standard deviation of the population) | Indicates how far a data point is from the mean in terms of standard deviations. | To identify potential hits from the screening data based on their deviation from the control population. |

| Signal-to-Background (S/B) Ratio | μp / μn | A simple measure of the dynamic range of the assay. | To assess the basic performance of the assay during development and optimization. |

Research on Specific Proteolytic Enzyme Targets Employing H Gly Arg Amc Hydrochloride

Serine Proteases

Serine proteases are a large family of enzymes characterized by the presence of a serine residue in their active site, which plays a crucial role in catalysis. These enzymes are involved in a wide array of physiological processes, and their dysregulation is implicated in numerous diseases. Consequently, the development and utilization of specific substrates like H-Gly-Arg-AMC hydrochloride are paramount for dissecting their function and for the screening of potential inhibitors.

Thrombin

Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), leading to the formation of a blood clot. The monitoring of thrombin activity is therefore critical in assessing coagulation status and in the development of anticoagulant therapies.

The generation of thrombin in plasma can be continuously monitored using fluorogenic substrates such as this compound. In these assays, the rate of AMC release is directly proportional to the amount of active thrombin generated over time. The fluorescence is typically measured using a plate reader with excitation and emission wavelengths around 360-390 nm and 460-480 nm, respectively. The resulting data are plotted as a curve of fluorescence intensity versus time, from which several key parameters can be derived, including the lag time, the time to peak thrombin generation, the peak height, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated.

A challenge in coagulation research is the specific measurement of thrombin activity in the presence of other structurally similar serine proteases, such as Factor Xa (FXa). The choice of substrate can significantly influence the selectivity of the assay. Research has shown that modifications to the peptide sequence of the substrate can alter its specificity. For example, the removal of the N-terminal benzyloxycarbonyl ('Z' or 'Cbz') protecting group from Z-Gly-Gly-Arg-AMC to yield H-Gly-Gly-Arg-AMC has been reported to increase the selectivity for thrombin over Factor Xa by ninefold. nih.gov This enhanced selectivity is attributed to a six-fold increase in the Michaelis-Menten constant (Km) and a three-fold increase in the catalytic rate constant (kcat) for thrombin with the unprotected substrate. nih.gov This demonstrates that this compound can offer a more specific measurement of thrombin activity compared to its N-terminally protected counterparts.

| Enzyme | Substrate | Km | kcat | Selectivity (Thrombin/FXa) |

| Thrombin | H-Gly-Gly-Arg-AMC | Increased 6-fold | Increased 3-fold | 9-fold increase* |

| Factor Xa | H-Gly-Gly-Arg-AMC | - | - |

*Compared to Z-Gly-Gly-Arg-AMC

Table 1. Kinetic parameter changes and selectivity enhancement of H-Gly-Gly-Arg-AMC for thrombin over Factor Xa. nih.gov

Trypsin Family Enzymes

The trypsin family of serine proteases is characterized by its preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine (B10760008). This family includes digestive enzymes like trypsin itself, as well as proteases involved in various other physiological processes. Given its Gly-Arg peptide sequence, this compound is a suitable substrate for assaying the activity of trypsin-like enzymes. Although many studies have utilized the related substrate Z-Gly-Gly-Arg-AMC for this purpose, the fundamental recognition of the Arg-AMC cleavage site by trypsin-like proteases remains the same. The "Z" group in Z-Gly-Gly-Arg-AMC is a bulky hydrophobic group that can influence the binding of the substrate to the active site of the enzyme. evitachem.com The absence of this group in H-Gly-Arg-AMC may alter the kinetic parameters of the enzymatic reaction. Studies investigating the inhibition of human trypsin have employed Z-Gly-Gly-Arg-AMC.HCl as the substrate, indicating the utility of this class of compounds for studying trypsin activity. escholarship.org

Plasmin

Plasmin is another crucial serine protease, primarily involved in the fibrinolytic system, where it degrades fibrin clots. Similar to trypsin, plasmin exhibits a preference for cleaving after lysine and arginine residues. Therefore, this compound can be used as a substrate to measure plasmin activity. While some assays for simultaneous thrombin and plasmin generation have used Z-Gly-Gly-Arg-AMC for thrombin and a different substrate for plasmin, the principle of using an arginine-containing fluorogenic substrate for plasmin activity measurement is well-established. nih.gov The specificity of plasmin for different peptide sequences has been investigated, and it is known to cleave after P1 arginine. nih.gov

Urokinase and Tissue-Type Plasminogen Activator (tPA)

Research into the enzymatic activity of urokinase (uPA) and tissue-type plasminogen activator (tPA), both crucial serine proteases in fibrinolysis, has frequently employed fluorogenic peptide substrates. While these enzymes exhibit a preference for cleaving after arginine residues, the specific use of this compound as a substrate is not prominently documented in the reviewed literature. Instead, a closely related compound, Z-Gly-Gly-Arg-AMC, is widely cited as a fluorogenic substrate for direct fluorometric assays of both urokinase and tPA. bachem.comevitachem.com The presence of the N-terminal benzyloxycarbonyl (Z) group on this substrate is a notable difference.

The principle of the assay involves the enzymatic cleavage of the bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. This cleavage liberates the fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This method is utilized for kinetic studies and for screening potential inhibitors of these proteases.

Matriptase

Matriptase, a type II transmembrane serine protease, is implicated in various physiological and pathological processes, including cancer invasion and metastasis. It displays trypsin-like activity, with a preference for cleaving substrates at the carboxyl side of arginine residues. evitachem.com While this specificity suggests that this compound could potentially serve as a substrate, direct evidence of its use in matriptase research is not found in the available literature.

Studies on matriptase activity have utilized other synthetic fluorogenic substrates designed to be cleaved at an arginine residue. For instance, N-tert-butoxycarbonyl (N-t-Boc)-γ-benzyl-Glu-Ala-Arg-7-amino-4-methylcoumarin (AMC) has been employed to characterize the enzyme's activity. evitachem.com This highlights the general utility of arginine-containing AMC substrates for this enzyme, though specific data on H-Gly-Arg-AMC is lacking.

Human Kallikrein 5 (KLK5)

Human Kallikrein 5 (KLK5) is a serine protease involved in skin desquamation and has been linked to certain skin diseases and cancers. Research characterizing the substrate specificity and activity of KLK5 has involved the use of fluorogenic substrates to probe its preferences at the P1 position (the amino acid residue immediately preceding the cleavage site).

While this compound fits the general profile of a substrate for trypsin-like proteases, its specific application in KLK5 assays is not detailed in the reviewed scientific literature. Instead, studies have often employed substrates like Gly-Pro-Arg-AMC to investigate the enzyme's preference for arginine at the P1 position. evitachem.com The use of such substrates allows for the quantification of KLK5's enzymatic activity through the release of the fluorescent AMC moiety.

SARS-CoV-2 Papain-like Protease (PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a key target for antiviral drug development. PLpro is responsible for cleaving the viral polyprotein at specific sites, characteristically recognizing the LXGG sequence.

In the context of high-throughput screening for PLpro inhibitors, fluorogenic peptide substrates are indispensable tools. However, the literature consistently points to the use of longer peptide substrates, such as Z-Leu-Arg-Gly-Gly-AMC (Z-LRGG-AMC) or Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC), for these assays. nih.govscienceopen.comreframedb.orgmedchemexpress.com The cleavage of these substrates by PLpro releases AMC, providing a quantifiable measure of enzymatic activity. There is no evidence in the surveyed literature to suggest that the dipeptide substrate this compound is utilized for measuring the activity of SARS-CoV-2 PLpro.

26S Proteasome (Trypsin-like Activity)

The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins and plays a critical role in cellular protein homeostasis. It possesses multiple types of proteolytic activities, including chymotrypsin-like, caspase-like, and trypsin-like activities. The trypsin-like activity involves the cleavage of peptide bonds after basic amino acid residues such as arginine and lysine.

To specifically assay the trypsin-like activity of the proteasome, fluorogenic substrates are commonly used. The literature indicates the use of substrates like Z-Gly-Gly-Arg-AMC and Z-Ala-Arg-Arg-AMC (Z-ARR-AMC) for this purpose. bachem.comsigmaaldrich.com Upon cleavage by the proteasome's β2 subunit, which harbors the trypsin-like activity, the free AMC fluorophore is released, and its fluorescence can be measured to quantify enzymatic activity. While these substrates share the Arg-AMC motif with this compound, the specific use of the latter is not documented in the reviewed research concerning the 26S proteasome.

Cysteine Proteases

Cathepsin C (Dipeptidyl Aminopeptidase (B13392206) I, DPAP I)

This compound is well-established in the scientific literature as a sensitive fluorogenic substrate for Cathepsin C, also known as Dipeptidyl Aminopeptidase I (DPAP I). glpbio.comcaymanchem.combertin-bioreagent.combachem.comglpbio.comlabclinics.com Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates.

The assay for Cathepsin C activity using this compound is based on the enzymatic cleavage of the Gly-Arg dipeptide from the substrate. This cleavage liberates the 7-amino-4-methylcoumarin (AMC) group, which is highly fluorescent. glpbio.comcaymanchem.combertin-bioreagent.com The rate of increase in fluorescence intensity is directly proportional to the Cathepsin C activity in the sample. This fluorometric assay is characterized by its high sensitivity.

The fluorescence of the released AMC is typically measured at an excitation wavelength range of 340-360 nm and an emission wavelength range of 440-460 nm. glpbio.comcaymanchem.combertin-bioreagent.com Research has utilized this substrate to investigate the kinetic parameters of Cathepsin C, with studies exploring how different amino acid substituents on dipeptide substrates can influence the rate-limiting steps of catalysis.

| Enzyme | Substrate | Excitation (nm) | Emission (nm) |

| Cathepsin C | H-Gly-Arg-AMC | 340-360 | 440-460 |

Broader Applications for Cathepsin B and L Substrate Activity

In the study of cysteine cathepsins, particularly Cathepsin B and Cathepsin L, substrate specificity is a critical factor for accurate activity assessment. While various fluorogenic substrates are employed, research indicates that peptide sequences other than Gly-Arg are more commonly used and characterized for these enzymes. The most frequently cited substrates for Cathepsin B activity are Z-Arg-Arg-AMC and Z-Phe-Arg-AMC. nih.gov

However, a significant challenge in this area is the lack of absolute specificity. Studies have shown that both Z-Arg-Arg-AMC and Z-Phe-Arg-AMC are not exclusively cleaved by Cathepsin B; they can also be hydrolyzed by other cysteine cathepsins, including Cathepsin L, K, S, and V. This cross-reactivity necessitates careful interpretation of results, especially in complex biological samples where multiple cathepsins may be present. nih.gov

Research comparing these two common substrates reveals differences in their cleavage profiles. Z-Phe-Arg-AMC is readily cleaved by both Cathepsin B and Cathepsin L. In contrast, Z-Arg-Arg-AMC shows a degree of preference for Cathepsin B over some other cathepsins like L and V, but it is more efficiently cleaved at neutral pH (7.2) than at the acidic pH (4.6) characteristic of the lysosome, the primary location of Cathepsin B activity. nih.gov This pH-dependent activity profile is a crucial consideration for experimental design.

Given the established use of arginine-containing peptides for assaying these enzymes, the theoretical potential for H-Gly-Arg-AMC to act as a substrate exists. However, detailed research findings predominantly focus on the aforementioned Z-protected dipeptides, and specific kinetic data for the hydrolysis of H-Gly-Arg-AMC by Cathepsin B and L is not widely documented in the current scientific literature.

Table 1: Specificity of Common Fluorogenic Substrates for Cysteine Cathepsins This table summarizes the relative activity of different cathepsins on two widely used substrates at both acidic and neutral pH. Data is compiled from published research findings. nih.gov

| Substrate | Enzyme | Specific Activity at pH 4.6 (pmol/s/µg) | Specific Activity at pH 7.2 (pmol/s/µg) |

|---|---|---|---|

| Z-Arg-Arg-AMC | Cathepsin B | 1.8 ± 0.1 | 5.6 ± 0.2 |

| Cathepsin L | 0.4 ± 0.0 | 0.0 ± 0.0 | |

| Cathepsin K | 0.0 ± 0.0 | 0.1 ± 0.0 | |

| Cathepsin S | 0.1 ± 0.0 | 0.1 ± 0.0 | |

| Cathepsin V | 0.3 ± 0.0 | 0.0 ± 0.0 | |

| Z-Phe-Arg-AMC | Cathepsin B | 10.5 ± 0.6 | 13.9 ± 0.6 |

| Cathepsin L | 22.4 ± 1.1 | 0.0 ± 0.0 | |

| Cathepsin K | 2.5 ± 0.1 | 0.2 ± 0.0 | |

| Cathepsin S | 0.3 ± 0.0 | 0.2 ± 0.0 | |

| Cathepsin V | 10.9 ± 0.5 | 0.0 ± 0.0 |

Cathepsin H

Cathepsin H is unique among the papain-like cysteine proteases as it primarily functions as an aminopeptidase, cleaving single amino acids from the N-terminus of proteins and peptides. It is distinguished by the presence of a "mini-chain" that partially obstructs the active site, influencing its substrate specificity. The most commonly documented fluorogenic substrate for measuring the aminopeptidase activity of Cathepsin H is a single amino acid coupled to AMC, specifically H-Arg-AMC. peptanova.de The enzyme cleaves the bond between the arginine and the AMC, releasing the fluorophore. While H-Gly-Arg-AMC contains the P1 Arg residue favored by Cathepsin H, there is a lack of specific research in the reviewed literature detailing the use or kinetics of this dipeptide substrate for assaying Cathepsin H activity.

Caspase Family Proteases (e.g., Caspase-3, Caspase-7, Caspase-8, Caspase-9)

The caspase family of cysteine proteases plays a critical role in apoptosis (programmed cell death). These enzymes exhibit a very high degree of substrate specificity, which is a key feature of their biological function. A defining requirement for caspase substrates is the presence of an Aspartic acid (Asp) residue in the P1 position (the amino acid immediately preceding the cleavage site). nih.gov For instance, a common substrate sequence for effector caspases like Caspase-3 and -7 is Asp-Glu-Val-Asp (DEVD).

The compound H-Gly-Arg-AMC has an Arginine (Arg) residue in the P1 position. Due to the strict requirement of caspases for an Asp residue at this site, H-Gly-Arg-AMC is not a substrate for any member of the caspase family. Its peptide sequence does not align with the known consensus cleavage motifs for these enzymes.

Aminopeptidases

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Fluorogenic substrates containing 7-amino-4-methylcoumarin (AMC) are widely used tools for studying the activity of these enzymes. glpbio.compeptanova.de

Aminopeptidase B

Aminopeptidase B is a specific exopeptidase that preferentially cleaves N-terminal Arginine and Lysine residues from peptide chains. Given this specificity, a substrate with an N-terminal Arg, such as H-Arg-AMC, is a suitable substrate. Theoretically, H-Gly-Arg-AMC could also be cleaved by enzymes with dipeptidyl peptidase activity that recognize this sequence. However, there is a lack of specific research findings in the available literature that document the use of H-Gly-Arg-AMC for the targeted measurement of Aminopeptidase B activity.

PepN and PepC

PepN (Aminopeptidase N) and PepC (Aminopeptidase C) are other members of the broad aminopeptidase family with distinct substrate specificities. PepN, for example, is known to be the sole alanine (B10760859) aminopeptidase in E. coli. There is no scientific literature available from the conducted research indicating that H-Gly-Arg-AMC is a substrate for either PepN or PepC.

Leucine (B10760876) Aminopeptidase 3 (LAP3)

Leucine Aminopeptidase 3 (LAP3) is a cytosolic enzyme that catalyzes the hydrolysis of leucine residues from the N-terminus of peptides. As its name suggests, its substrate preference is for N-terminal leucine. The standard and specific fluorogenic substrate used in research to measure the activity of LAP3 and other leucine aminopeptidases is H-Leu-AMC. The structure of H-Gly-Arg-AMC does not match the substrate specificity of LAP3, and therefore it is not used in assays for this enzyme.

Characterization of Other Novel Proteolytic Enzymes Employing this compound

The fluorogenic substrate this compound serves as a valuable tool in the characterization of newly discovered proteolytic enzymes, particularly those exhibiting specificity for cleaving peptide bonds C-terminal to arginine residues. The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic hydrolysis allows for a sensitive and continuous assay of proteolytic activity. This enables researchers to determine key kinetic parameters and substrate preferences of novel proteases.

Research Findings on Novel Proteases

The investigation into the substrate specificity of novel proteases often involves screening against a panel of fluorogenic substrates, including H-Gly-Arg-AMC. This approach helps to build a profile of the enzyme's activity and preferences at the P1 position (the amino acid residue N-terminal to the scissile bond).

Novel Serine Protease from Soybean (Glycine max):

A study focusing on a novel serine protease isolated from soybean seeds demonstrated the enzyme's pronounced specificity for arginine at the P1 site. nih.gov When tested against a variety of peptide-MCA substrates, the protease showed significant activity towards those containing an arginine residue adjacent to the fluorogenic group. The enzyme was found to recognize and cleave paired arginine residues (Arg-Arg) as well as single arginine residues within peptide sequences. nih.gov This characteristic positions H-Gly-Arg-AMC as a highly relevant substrate for the kinetic analysis of this and similar plant-derived proteases. The strict specificity for arginine distinguishes it from other proteases like trypsin, which can also cleave after lysine residues.

Novel Cysteine Protease from a Marine Microorganism (Globupain):

In the characterization of a novel clostripain-like cysteine protease, named globupain, sourced from a marine microorganism, its substrate preferences were elucidated using a library of fluorogenic substrates. The findings revealed a strong preference for arginine over lysine at the P1 position. researchgate.net This specificity makes H-Gly-Arg-AMC an effective substrate for assaying the activity of globupain and other novel cysteine proteases with similar substrate profiles. The ability to quantify the cleavage of H-Gly-Arg-AMC allows for detailed kinetic studies to determine the enzyme's catalytic efficiency (kcat/Km).

The use of panels of peptide-AMC substrates has been shown to be a simple and sensitive method for characterizing protease activity in microbiological samples. nih.gov A unique pattern of hydrolysis across a range of substrates, including those with arginine, lysine, and tyrosine in the P1 position, can help to create a specific activity profile for a newly identified bacterial protease. nih.gov

Below is a data table summarizing the substrate preference of the aforementioned novel proteases, highlighting the significance of the arginine residue at the P1 position, which is present in H-Gly-Arg-AMC.

| Novel Protease | Source Organism | Protease Class | Optimal P1 Residue | Relevance of H-Gly-Arg-AMC |

|---|---|---|---|---|

| Serine Protease | Soybean (Glycine (B1666218) max) | Serine Protease | Arginine | Highly specific substrate for activity assays. nih.gov |

| Globupain | Marine Microorganism | Cysteine Protease | Arginine | Effective substrate for kinetic characterization due to strong P1 preference. researchgate.net |

Advanced Investigations into Enzyme Kinetics and Inhibitor Research with H Gly Arg Amc Hydrochloride

Determination of Comprehensive Kinetic Parameters

The cleavage of H-Gly-Arg-AMC hydrochloride by a target protease results in the release of the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified over time to determine the reaction velocity. This principle forms the basis for a thorough kinetic characterization of enzyme-substrate interactions.

Application of Michaelis-Menten Kinetic Models

The interaction between an enzyme and this compound can be effectively described by the Michaelis-Menten kinetic model. This model assumes that the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to yield the product (P) and the free enzyme. The reaction can be represented as:

E + S ⇌ ES → E + P

By measuring the initial reaction rates at varying concentrations of this compound while keeping the enzyme concentration constant, a saturation curve is typically obtained. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum (Vmax). This relationship is mathematically expressed by the Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S])

where 'v' is the initial reaction velocity, [S] is the substrate concentration, Vmax is the maximum reaction velocity, and Km is the Michaelis constant.

Precise Determination of K_m and k_cat Values

From the Michaelis-Menten plot, two critical kinetic parameters can be determined: the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity for the enzyme; a lower K_m value indicates a higher binding affinity.

k_cat (Catalytic Constant or Turnover Number): This value represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is calculated as k_cat = Vmax / [E]t, where [E]t is the total enzyme concentration.

A comprehensive study on the Cathepsin C-catalyzed hydrolysis of various dipeptide substrates provided precise kinetic parameters for this compound. acs.orgnih.gov The findings from this research are summarized in the table below.

| Parameter | Value | Significance |

|---|---|---|

| k_cat | 255 ± 6 s⁻¹ | Indicates a very high turnover rate, suggesting efficient catalysis once the substrate is bound. |

| k_cat/K_a | 1.6 ± 0.09 µM⁻¹s⁻¹ | Represents the catalytic efficiency of the enzyme, showing a high specificity for H-Gly-Arg-AMC. |

The high values for both k_cat and the catalytic efficiency (k_cat/K_a) demonstrate that this compound is an excellent substrate for Cathepsin C, enabling sensitive detection of its activity. acs.orgnih.gov

Analytical Approaches for Characterizing Substrate Inhibition Phenomena

In some enzymatic reactions, high concentrations of the substrate can lead to a decrease in the reaction rate, a phenomenon known as substrate inhibition. This can occur through various mechanisms, such as the binding of a second substrate molecule to the enzyme-substrate complex, forming an unproductive ternary complex.

While detailed studies specifically characterizing substrate inhibition of Cathepsin C by this compound are not extensively reported in the reviewed literature, the potential for this phenomenon exists in many enzymatic systems. Should substrate inhibition be observed, the standard Michaelis-Menten model would not accurately describe the kinetics. Instead, a modified equation that includes a substrate inhibition constant (Ki) would be applied:

v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))

Graphically, this is represented by a "hooked" appearance on a Lineweaver-Burk plot or a decrease in reaction velocity at high substrate concentrations on a Michaelis-Menten plot. The analysis of such data allows for the determination of the Ki value, providing insights into the mechanism of inhibition.

Screening and Detailed Characterization of Protease Inhibitors

The robust and sensitive nature of the enzymatic assay using this compound makes it highly suitable for the screening and characterization of potential protease inhibitors.

Methodologies for Identifying Novel Inhibitory Compounds

High-throughput screening (HTS) campaigns are often employed to identify novel inhibitors from large compound libraries. In a typical HTS assay using this compound, the enzyme (e.g., Cathepsin C) is pre-incubated with a test compound for a specific period. Subsequently, the substrate is added, and the rate of AMC release is measured fluorometrically. A reduction in the fluorescence signal compared to a control reaction without the inhibitor indicates potential inhibitory activity.

Primary "hits" from the HTS are then subjected to further validation and characterization to confirm their inhibitory activity and determine their mode of action. This involves generating dose-response curves to assess the potency of the inhibitor.

Quantitative Determination of IC50 Values and Dose-Response Relationships

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. To determine the IC50 value, a series of experiments are conducted where the enzyme and substrate concentrations are held constant, while the inhibitor concentration is varied over a wide range.

The resulting data are plotted as the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration, which generates a sigmoidal dose-response curve. The IC50 value is then calculated by fitting the data to a suitable pharmacological model, such as the four-parameter logistic equation.

The following table provides a representative example of data that would be collected to determine the IC50 of a hypothetical Cathepsin C inhibitor using the this compound substrate.

| Inhibitor Concentration (nM) | Log [Inhibitor] | Enzyme Activity (% of Control) | % Inhibition |

|---|---|---|---|

| 0.1 | -1.0 | 98.5 | 1.5 |

| 1 | 0.0 | 92.1 | 7.9 |

| 10 | 1.0 | 75.3 | 24.7 |

| 50 | 1.7 | 51.2 | 48.8 |

| 100 | 2.0 | 35.8 | 64.2 |

| 500 | 2.7 | 15.4 | 84.6 |

| 1000 | 3.0 | 8.9 | 91.1 |

From such data, a precise IC50 value can be interpolated, providing a quantitative measure of the inhibitor's potency. Further kinetic studies are then typically performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Mechanistic Studies of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)

The cleavage of this compound by a target protease results in the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a direct measure of enzymatic activity. mdpi.com This straightforward assay is invaluable for elucidating the mechanisms by which inhibitors modulate enzyme function. By systematically varying the concentrations of both the substrate and a potential inhibitor, researchers can distinguish between different modes of inhibition: competitive, non-competitive, and uncompetitive.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the active site of the enzyme. An increase in substrate concentration can overcome the effects of a competitive inhibitor. When studying competitive inhibition using this compound, researchers typically observe an increase in the Michaelis constant (K_m) with no change in the maximum velocity (V_max) of the reaction. This is because at saturating substrate concentrations, the substrate effectively outcompetes the inhibitor for binding to the active site.

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. In assays utilizing this compound, non-competitive inhibition is characterized by a decrease in V_max, while the K_m remains unchanged. This indicates that the inhibitor reduces the enzyme's ability to convert the substrate to product, regardless of the substrate concentration.

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. In kinetic studies with this compound, uncompetitive inhibition is identified by a decrease in both V_max and K_m. The parallel lines observed on a Lineweaver-Burk plot are a hallmark of this inhibition mechanism, signifying that the inhibitor stabilizes the enzyme-substrate complex, thereby reducing the rate of product formation.

To illustrate how this compound is employed in such studies, consider the following hypothetical data from an experiment investigating the inhibition of a protease.

Table 1: Kinetic Parameters of a Protease in the Presence of Different Inhibitor Types Using this compound as a Substrate

| Inhibitor Type | Inhibitor Concentration (µM) | Apparent K_m (µM) | Apparent V_max (RFU/s) |

| None | 0 | 50 | 1000 |

| Competitive | 10 | 100 | 1000 |

| Competitive | 20 | 150 | 1000 |

| Non-Competitive | 5 | 50 | 500 |

| Non-Competitive | 10 | 50 | 250 |

| Uncompetitive | 2 | 25 | 500 |

| Uncompetitive | 4 | 12.5 | 250 |

| (RFU = Relative Fluorescence Units) |

Research into Allosteric Modulation of Enzyme Activity

Beyond simple inhibition, this compound is instrumental in studying the more complex phenomenon of allosteric modulation. Allosteric modulators bind to a site on the enzyme other than the active site, causing conformational changes that can either enhance (positive modulation) or decrease (negative modulation) the enzyme's activity. nih.gov

The continuous nature of the assay with this compound allows for the real-time monitoring of changes in enzyme activity upon the introduction of a potential allosteric modulator. This is particularly useful for identifying compounds that may not completely inhibit the enzyme but can fine-tune its catalytic output.

For instance, in the presence of a positive allosteric modulator, an increase in the reaction velocity would be observed at a given substrate concentration. Conversely, a negative allosteric modulator would lead to a decrease in velocity. These effects can be quantified by measuring the changes in K_m and V_max.

Table 2: Effect of Allosteric Modulators on Protease Activity with this compound

| Modulator Type | Modulator Concentration (µM) | Apparent K_m (µM) | Apparent V_max (RFU/s) | Fold Change in Activity |

| None | 0 | 50 | 1000 | 1.0 |

| Positive Modulator | 10 | 25 | 1500 | 3.0 |

| Negative Modulator | 10 | 100 | 500 | 0.25 |

| (Fold change in activity is calculated as (V_max / K_m)_modulator / (V_max / K_m)_none) |

Applications in Pharmaceutical Research and Therapeutic Agent Development

Proteolytic Enzyme Target Validation in Disease Contexts

Target validation is a crucial initial step in drug discovery, confirming that modulating a specific biological target (like an enzyme) can lead to a therapeutic effect. H-Gly-Arg-AMC hydrochloride is instrumental in validating cathepsin C as a therapeutic target in numerous diseases. Cathepsin C is a lysosomal cysteine protease that plays a pivotal role in activating a cascade of pro-inflammatory serine proteases within immune cells, such as neutrophil elastase, proteinase 3, and cathepsin G. nih.govnih.govoaepublish.com The dysregulation of cathepsin C and these downstream proteases is implicated in the pathophysiology of several disorders.

By using H-Gly-Arg-AMC as a substrate, researchers can accurately measure cathepsin C activity in cellular and tissue samples from various disease models. An observed increase in cathepsin C activity that correlates with disease severity helps validate it as a viable drug target. For instance, elevated cathepsin C activity has been linked to chronic inflammatory diseases, autoimmune disorders, and certain cancers. oaepublish.comresearchgate.netnih.gov Assays employing this substrate allow for the confirmation of the enzyme's role in the disease process, justifying the development of inhibitors against it.

Screening Platforms for Identifying Potential Therapeutic Drug Candidates

Once a target is validated, the next step is often to screen large libraries of chemical compounds to identify "hits"—molecules that can modulate the target's activity. The fluorogenic properties of this compound make it exceptionally well-suited for high-throughput screening (HTS) of potential cathepsin C inhibitors. nih.govresearchgate.net

The assay principle is straightforward: in the presence of active cathepsin C, the substrate is cleaved, producing a strong fluorescent signal. If a compound from the screening library effectively inhibits the enzyme, the cleavage of H-Gly-Arg-AMC is reduced or prevented, resulting in a low or absent fluorescent signal. This "on/off" signal is robust and can be easily automated in multi-well plate formats (e.g., 384-well plates), allowing for the rapid testing of thousands of compounds. researchgate.netrsc.org The sensitivity of fluorescence-based assays enables the use of minimal amounts of enzyme and test compounds, making the process cost-effective and efficient. nih.gov This HTS approach is a cornerstone of modern drug discovery for identifying starting points for medicinal chemistry optimization.

Rational Design Principles for Peptide-Based Enzyme Inhibitors

The chemical structure of this compound itself provides valuable information for the rational design of more potent and selective enzyme inhibitors. As a dipeptide substrate, it mimics the natural substrates that cathepsin C cleaves from the N-termini of proteins. researchgate.netnih.gov The glycine (B1666218) and arginine residues interact with the S2 and S1 pockets, respectively, of the enzyme's active site.

Understanding these structure-activity relationships (SAR) is fundamental for inhibitor design. nih.govresearchgate.net Key insights derived from substrates like H-Gly-Arg-AMC include:

Active Site Specificity: The preference of cathepsin C for a basic residue like arginine in the position preceding the cleavage site informs the design of competitive inhibitors that can occupy the same binding pocket.

Kinetic Parameters: Studying the enzyme kinetics with H-Gly-Arg-AMC provides crucial parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). glpbio.com A detailed kinetic analysis of the hydrolysis of Gly-Arg-AMC by cathepsin C revealed high catalytic efficiency, with a kcat of 255 s⁻¹ and a kcat/Ka of 1.6 μM⁻¹ s⁻¹. nih.gov These values serve as a benchmark against which the potency of newly designed inhibitors can be measured.

Substrate Mimicry: The peptide backbone of the substrate can be modified to create non-hydrolyzable inhibitor scaffolds. For example, the cleavable amide bond can be replaced with a warhead group (e.g., a nitrile or vinyl sulfone) that forms a covalent bond with the catalytic cysteine residue in the enzyme's active site, leading to irreversible inhibition.

By systematically modifying the dipeptide sequence and the AMC-leaving group, researchers can develop potent and selective inhibitors tailored to the active site of cathepsin C. nih.gov

| Parameter | Value | Reference |

| Enzyme | Cathepsin C | nih.gov |

| kcat | 255 ± 6 s⁻¹ | nih.gov |

| kcat/Ka | 1.6 ± 0.09 μM⁻¹ s⁻¹ | nih.gov |

Contribution to Understanding Disease Mechanisms

This compound has significantly contributed to elucidating the molecular mechanisms underlying a range of diseases by enabling the precise measurement of protease activity.

Cancer: Chronic inflammation is a known risk factor for cancer. nih.gov Cathepsin C activates neutrophil serine proteases, which can promote tumor growth and metastasis. nih.gov For example, tumor-secreted cathepsin C has been shown to promote breast cancer lung metastasis by increasing neutrophil recruitment and the formation of neutrophil extracellular traps (NETs). nih.gov Assays using H-Gly-Arg-AMC allow researchers to quantify cathepsin C activity in the tumor microenvironment and study the impact of its inhibition on cancer progression.

Metabolic Disorders: While glycine itself has been studied in the context of metabolic diseases, the direct application of H-Gly-Arg-AMC is primarily through the study of inflammatory pathways mediated by cathepsin C that can contribute to conditions like insulin (B600854) resistance.

Infectious Diseases: Cathepsin C is essential for the host's immune defense, as it activates proteases in cytotoxic T cells and neutrophils that are necessary to combat pathogens. nih.govresearchgate.net By using H-Gly-Arg-AMC to measure cathepsin C activity, scientists can investigate the role of this enzyme in the immune response to various bacterial and viral infections.

Coagulation Disorders: In the study of coagulation, fluorogenic substrates are vital for thrombin generation assays (TGA). scienceopen.com While H-Gly-Arg-AMC can be cleaved by multiple proteases, more specific tripeptide substrates, such as Z-Gly-Gly-Arg-AMC, are commonly used to continuously monitor the generation of thrombin in plasma samples. nih.govnih.gov This helps in assessing hyper- and hypocoagulability states. Studies have shown that modifying the N-terminus of these substrates, for instance by removing the benzyloxycarbonyl ('Z') group to create H-Gly-Gly-Arg-AMC, can significantly alter the kinetic parameters and improve selectivity for thrombin over other coagulation factors like Factor Xa. nih.gov

Septic Shock: Sepsis is characterized by a dysregulated host response to infection, often involving massive activation of immune cells like neutrophils. nih.govsemanticscholar.org The proteases activated by cathepsin C are major contributors to the tissue damage and systemic inflammation seen in septic shock. H-Gly-Arg-AMC-based assays can be used in research settings to measure the activity of cathepsin C released during sepsis and to evaluate the therapeutic potential of its inhibitors in mitigating the inflammatory cascade.

Hemorrhagic Shock: Research into hemorrhagic shock has shown that the amino acid glycine can reduce organ injury and mortality by preventing the formation of free radicals and pro-inflammatory cytokines. nih.gov While not a direct application of the H-Gly-Arg-AMC substrate, this highlights the importance of the constituent amino acid in shock-related pathophysiology. The substrate could potentially be used to study the broader proteolytic and inflammatory responses that occur following severe hemorrhage and resuscitation. nih.gov

Cardiovascular Disease: Chronic inflammation is a key driver of atherosclerosis, the underlying cause of many cardiovascular diseases. nih.gov Cathepsins, including cathepsin C, are involved in the degradation of the extracellular matrix, which can contribute to plaque instability and rupture. nih.govimrpress.com They are also implicated in cholesterol metabolism and foam cell formation. nih.gov Recent studies suggest a potential causal link between cathepsin levels and cardiovascular diseases. nih.govnih.gov The use of H-Gly-Arg-AMC to measure cathepsin activity in cardiovascular research helps to unravel these mechanisms and to assess the potential of cathepsin inhibitors as a therapeutic strategy for atherosclerosis. researchgate.net

| Disease Category | Role of Target Enzyme (Cathepsin C) | Application of H-Gly-Arg-AMC Assay |

| Cancer | Activates neutrophil proteases, promoting inflammation and metastasis. nih.govnih.gov | Measuring enzyme activity in tumor microenvironments to study disease progression. |

| Infectious Diseases | Activates proteases in immune cells crucial for pathogen clearance. nih.govresearchgate.net | Quantifying enzyme activity to understand host immune response. |

| Coagulation Disorders | Related proteases (e.g., thrombin) are central to the coagulation cascade. | Used in assays (though often modified substrates like Z-GGR-AMC are preferred) to measure protease activity. nih.govnih.gov |

| Septic Shock | Drives hyperinflammation and tissue damage via protease activation. nih.gov | Assessing cathepsin C activity during the systemic inflammatory response. |

| Cardiovascular Disease | Contributes to atherosclerosis through inflammation and extracellular matrix degradation. nih.govnih.gov | Measuring enzyme activity in vascular tissues to study plaque formation and instability. |

Advanced Research Methodologies and Complementary Techniques

The utility of H-Gly-Arg-AMC hydrochloride extends beyond simple enzyme activity assays, finding application in sophisticated, high-throughput, and multidimensional research methodologies. These advanced techniques leverage the substrate's fluorogenic properties to explore complex biological systems, identify novel proteases, and screen for potential therapeutic agents.

Structure Activity Relationship Sar Studies and Analogue Design

Impact of Amino Acid Sequence Modifications on Substrate Specificity and Catalytic Efficiency

The specificity of proteases for their substrates is largely determined by the amino acid sequence flanking the scissile bond. In the case of H-Gly-Arg-AMC hydrochloride, the Gly-Arg dipeptide sequence is the primary determinant for its recognition by certain proteases. Systematic modifications to this sequence are a cornerstone of structure-activity relationship (SAR) studies, aiming to enhance substrate specificity and catalytic efficiency.

The arginine (Arg) residue at the P1 position (adjacent to the AMC moiety) is crucial for recognition by trypsin-like serine proteases, which possess a deep, negatively charged S1 binding pocket that accommodates the long, positively charged side chain of Arg or Lysine (B10760008) (Lys). Replacing Arg with a non-basic amino acid would drastically reduce or eliminate cleavage by these enzymes.

The P2 residue, glycine (B1666218) (Gly) in this case, also plays a significant role in modulating substrate recognition. While Gly provides conformational flexibility, its substitution can fine-tune specificity. For example, for human cathepsin C, optimal substrates often contain small aliphatic residues like Glycine or Alanine (B10760859) at the P2 position. core.ac.uk Cooperative effects between different substrate binding sites (subsites) are also observed. For instance, a change at the P4 position can influence the optimal amino acid at the P2 position, highlighting the interconnectedness of subsite interactions in determining cleavage efficiency. sinica.edu.tw

Furthermore, extending the peptide chain can introduce additional points of interaction with the enzyme, leading to enhanced specificity. The design of substrates with varying amino acid compositions allows for the creation of libraries to profile the specificity of different proteases. nih.gov

Below is an interactive data table illustrating how hypothetical modifications to the P1 and P2 positions of a generic "-P2-P1-AMC" substrate could influence its catalytic efficiency (kcat/Km) with a model trypsin-like protease.

| P2 Position | P1 Position | Relative kcat/Km (%) | Rationale |

| Gly | Arg | 100 | Optimal fit for many trypsin-like proteases. |

| Gly | Lys | ~80-120 | Lysine is also a basic residue and generally well-tolerated at P1. |

| Gly | Ala | <1 | Loss of the key electrostatic interaction in the S1 pocket. |

| Ala | Arg | ~90-110 | Small hydrophobic residues at P2 are often well-accommodated. |

| Pro | Arg | Variable | The rigid structure of proline can either enhance or decrease binding depending on the specific protease's S2 subsite topology. |

| Gly | Phe | <5 | A bulky aromatic residue at P1 is generally not favored by trypsin-like proteases. |

Influence of N-Terminal Protecting Groups (e.g., Z-, Boc-, Acetyl, Trifluoroacetyl) on Substrate Performance

Modification of the N-terminal α-amino group of a peptide substrate with protecting groups can significantly alter its biochemical properties and performance in enzymatic assays. These groups can influence the substrate's solubility, membrane permeability, and interaction with the target protease.

Acetyl (Ac-) and other acyl groups: Acetylation of the N-terminus is a common strategy that can enhance substrate specificity. scbt.com For instance, the acetylated structure of Ac-DEVD-AFC enhances its recognition by caspase-3. scbt.com This modification neutralizes the positive charge of the N-terminus, which can be beneficial if the corresponding binding region on the enzyme is hydrophobic or positively charged.

Carbobenzoxy (Z-) and tert-Butoxycarbonyl (Boc-): These are bulky, hydrophobic protecting groups. Their introduction can lead to increased hydrophobic interactions with the enzyme, potentially increasing binding affinity. However, they can also cause steric hindrance if the enzyme's active site cleft is narrow.

Trifluoroacetyl (TFA-): The highly electronegative nature of the trifluoromethyl group can alter the electronic distribution of the peptide backbone and influence hydrogen bonding patterns with the enzyme. Cell-permeable substrates have been developed using a trifluoromethylcoumarin derivative, suggesting that such modifications can also impact cellular uptake. core.ac.uk

The following table summarizes the general effects of different N-terminal protecting groups on substrate performance.

| Protecting Group | Chemical Nature | Potential Effects on Substrate Performance |

| None (H-) | Free amine (basic) | Can be a substrate for aminopeptidases, potentially leading to non-specific degradation. |

| Acetyl (Ac-) | Neutral, small | Can enhance specificity and prevent unwanted interactions with the free N-terminus. scbt.com |

| Carbobenzoxy (Z-) | Hydrophobic, bulky, aromatic | May increase binding affinity through hydrophobic interactions; potential for steric clash. |

| tert-Butoxycarbonyl (Boc-) | Hydrophobic, bulky | Can improve specificity by preventing non-specific binding of the N-terminus. |

| Trifluoroacetyl (TFA-) | Electron-withdrawing | Can alter electronic interactions and potentially influence cellular permeability. |

Functional Role of the 7-Amino-4-methylcoumarin (B1665955) (AMC) Moiety as a Reporter Group

The 7-amino-4-methylcoumarin (AMC) moiety in this compound serves as a fluorogenic reporter group. caymanchem.com In the intact substrate, the fluorescence of the AMC group is quenched due to the amide linkage with the peptide. caymanchem.comiris-biotech.de Upon enzymatic cleavage of this amide bond, free AMC is released. caymanchem.com The liberated AMC exhibits a significant increase in fluorescence, which can be monitored to quantify enzyme activity. caymanchem.comiris-biotech.de

The photophysical properties of AMC make it a widely used fluorophore in enzyme assays:

Wavelengths: Free AMC has excitation and emission maxima of approximately 345-380 nm and 440-460 nm, respectively, which falls within the blue region of the spectrum. caymanchem.commedchemexpress.com

Fluorescence Enhancement: The release of free AMC from its peptide conjugate can lead to a dramatic increase in fluorescence, by a factor of approximately 700. iris-biotech.de

Sensitivity: The high fluorescence quantum yield of AMC allows for the sensitive detection of proteolytic activity. iris-biotech.de

Photostability: AMC exhibits good photostability, which is advantageous for continuous or long-term measurements. iris-biotech.de

While AMC is a popular choice, other fluorophores like rhodamine derivatives are sometimes used to avoid background fluorescence from biological samples, as they have more red-shifted excitation and emission wavelengths. biosyntan.de

Principles for the Design of Enhanced Fluorogenic Peptide Substrates

The rational design of improved fluorogenic peptide substrates builds upon the foundational principles of SAR and the properties of reporter groups. The primary goals are to enhance sensitivity, specificity, and kinetic properties.

Peptide Sequence Optimization: As discussed in section 8.1, the core principle is to tailor the peptide sequence to the specific subsites of the target protease. This can be achieved through systematic amino acid substitutions and the use of combinatorial libraries to screen for optimal sequences. nih.gov

Fluorophore Selection and Modification: The choice of the fluorophore is critical. While AMC is widely used, alternatives like 7-amino-4-carbamoylmethylcoumarin (ACC) offer an increased quantum yield, allowing for more sensitive detection. nih.gov For assays in complex biological media, red-shifted fluorophores can minimize background autofluorescence. biosyntan.de The fluorophore should be positioned so as not to interfere with the proteolytic cleavage. phiphilux.com

Incorporation of N- and C-Terminal Modifications: As detailed in section 8.2, N-terminal protecting groups can be strategically employed to enhance substrate performance.

Förster Resonance Energy Transfer (FRET): For longer peptide substrates, a FRET-based design can be implemented. This involves labeling the peptide with a FRET pair (a fluorophore and a quencher). In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence. biosyntan.de This approach can provide a high signal-to-noise ratio. biosyntan.de

By integrating these principles, it is possible to develop highly specific and sensitive fluorogenic substrates for a wide array of proteases, facilitating research in various fields including enzymology and drug discovery.

Future Directions and Emerging Research Areas in H Gly Arg Amc Hydrochloride Studies